5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
5-Glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrolidone core substituted with a glycyl (NH₂CH₂CO-) group at the 5-position. The glycyl side chain introduces hydrogen-bonding capability and enhanced solubility in polar solvents, distinguishing it from other derivatives .
Properties
IUPAC Name |
5-(2-aminoacetyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-1-6(12)11-2-4-5(3-11)8(14)10-7(4)13/h4-5H,1-3,9H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGIOVZJVWJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The core pyrrolo[3,4-c]pyrrole-dione structure is shared across analogs, but substituents critically influence properties:
Key Observations:
- Electronic Applications : Ph-TDPP-Ph (1,4-dione) incorporates thiophene and long alkyl chains to optimize charge transport in organic semiconductors, whereas the glycyl derivative lacks π-extended systems .
- Solubility : The glycyl and hydroxyethyl analogs (1,3-dione) exhibit higher polarity compared to alkylated or halogenated derivatives, favoring aqueous solubility .
- Biological Activity : Spiro derivatives () exploit structural rigidity to activate TP53, while the glycyl group may enable peptide-like interactions with enzymes or receptors .
Table 2: Comparative Performance Metrics
| Compound | Thermal Stability (°C) | Solubility (Water) | Bioactivity (IC₅₀) | Charge Mobility (cm²/V·s) |
|---|---|---|---|---|
| 5-Glycyl...dione | ~200 (estimated) | Moderate | Under investigation | N/A |
| Ph-TDPP-Ph | >300 | Insoluble | N/A | 0.1–0.3 |
| 5-(2-Hydroxyethyl)...dione | ~180 | High | N/A | N/A |
| Spiro TP53 Activators | 250–300 | Low | <1 µM (TP53) | N/A |
| Fluoroimide | >250 | Insoluble | N/A | N/A |
Notes:
- Electronics : Ph-TDPP-Ph’s charge mobility (~0.1–0.3 cm²/V·s) makes it suitable for organic field-effect transistors (OFETs), whereas glycyl derivatives are untested in this context .
- Agrochemicals : Fluoroimide’s halogenated structure provides pesticidal stability, a trait absent in the glycyl analog .
Preparation Methods
Preparation Methods of 5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
General Synthetic Approach
The synthesis of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives typically involves cyclization reactions starting from appropriate substituted succinimides or cyclopentanedione derivatives. The key step is the formation of the bicyclic ring system through intramolecular condensation or cycloaddition reactions. For 5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, the glycyltetrahydro substituent suggests the incorporation of a glycine or related amino acid moiety during synthesis.
Specific Synthetic Routes
Cyclization of Cyclopentane Dicarboximide Derivatives
- Starting from tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (CAS 5763-44-0), which is a close structural analog, the preparation involves the condensation of cyclopentane-1,2-dicarboxylic acid derivatives with ammonia or amino acid derivatives to form the imide ring.
- Subsequent functionalization at the 5-position with glycine or glycine derivatives under controlled conditions (e.g., amidation or peptide coupling reactions) yields the desired glycyltetrahydro derivative.
- Reaction conditions typically include reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with coupling agents like carbodiimides (e.g., EDC or DCC) to facilitate amide bond formation.
Polymerization-Based Synthesis for Pyrrolo[3,4-c]pyrrole-1,3-dione Derivatives
- According to research on pyrrolo[3,4-c]pyrrole-1,3-dione-based polymers, the monomer units are synthesized via condensation of diketones and amino compounds, followed by polymerization with thiophene derivatives for semiconductor applications.
- While this method is primarily for polymeric materials, the monomer synthesis steps provide insight into the preparation of the core bicyclic structure.
- The synthesis involves the reaction of succinimide or similar cyclic imides with appropriate amines under acidic or basic catalysis to form the pyrrolo ring system.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reaction Type | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclopentane-1,2-dicarboxylic acid derivative | Imide formation | Heating with ammonia or amines | Formation of tetrahydrocyclopenta[c]pyrrole-1,3-dione core |
| 2 | Tetrahydrocyclopenta[c]pyrrole-1,3-dione | Amidation/Peptide coupling | DMF/DMSO, coupling agents (EDC/DCC), reflux | Introduction of glycine moiety at 5-position |
| 3 | Functionalized intermediate | Purification | Chromatography or recrystallization | Isolation of pure 5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Research Findings and Analysis
- The bicyclic imide core is synthesized efficiently via cyclization of cyclopentanedicarboxylic acid derivatives, a well-established method in heterocyclic chemistry.
- Functionalization with glycine requires careful control of reaction conditions to avoid polymerization or side reactions.
- The use of carbodiimide coupling agents is standard for forming amide bonds in such systems, providing good yields and purity.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
- Safety data indicate the compound has moderate toxicity and requires handling with appropriate precautions (e.g., skin and eye protection) during synthesis.
Patents and Industrial Preparation
- Patents related to pyrrolo[3,4-c]pyrrole-1,3-dione derivatives include synthetic routes involving cyclization and functionalization steps similar to those described above.
- Industrial scale synthesis may involve optimization of reaction times, solvent recovery, and purification steps to improve yield and reduce cost.
- Patent databases reveal methods for chemical modification of the pyrrolo[3,4-c]pyrrole core to tailor properties for specific applications, which can include the glycyltetrahydro derivative.
Q & A
Q. How can the molecular structure of 5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione be accurately determined?
Methodological Answer:
- Use X-ray crystallography for single-crystal analysis to resolve atomic coordinates and spatial arrangement, following protocols from Acta Crystallographica Section E .
- Complement with spectroscopic techniques (e.g., / NMR, FT-IR) to confirm bond connectivity and functional groups.
- Validate computationally via density functional theory (DFT) to optimize geometry and predict vibrational/electronic spectra for cross-verification.
Q. What experimental design strategies optimize the synthesis of this compound with high yield?
Methodological Answer:
- Apply statistical Design of Experiments (DoE) (e.g., Box-Behnken or Taguchi designs) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This minimizes trials while capturing interaction effects (see Table 1 for a hypothetical factor-level matrix) .
- Integrate quantum chemical reaction path searches (e.g., using Gaussian or ORCA) to identify transition states and energy barriers, narrowing optimal conditions computationally before lab validation .
Table 1: Example DoE Matrix for Synthesis Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Solvent | DMF | THF | Toluene |
| Catalyst (mol%) | 5 | 10 | 15 |
Q. Which purification techniques are most effective for isolating this compound?
Methodological Answer:
- Use recrystallization with solvent polarity gradients (e.g., ethanol/water mixtures) to enhance purity.
- Employ high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases for high-resolution separation .
- Validate purity via HPLC-MS or melting point analysis to ensure consistency with literature values.
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanism hypotheses?
Methodological Answer:
- Perform ab initio molecular dynamics (AIMD) simulations to model competing pathways under varying conditions (e.g., pH, solvent effects).
- Cross-validate with intrinsic reaction coordinate (IRC) calculations to confirm transition state connectivity.
- Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies .
Q. What strategies address data contradictions in stability studies under varying environmental conditions?
Methodological Answer:
- Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling.
- Analyze degradation products via LC-QTOF-MS and correlate with computational predictions of hydrolytic/oxidative pathways.
- Use multivariate statistical analysis (e.g., PCA) to identify outlier conditions and refine experimental protocols .
Q. How can reactor design improve scalability for large-scale synthesis?
Methodological Answer:
- Optimize continuous-flow reactors to enhance heat/mass transfer, using computational fluid dynamics (CFD) simulations to model mixing efficiency.
- Integrate membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing steps .
- Validate scalability via pilot-scale trials with real-time process monitoring (e.g., PAT tools).
Q. What methodologies assess the compound’s biological activity in academic research?
Methodological Answer:
- Perform in vitro dose-response assays (e.g., IC determination in cell lines) using standardized protocols (e.g., MTT assay).
- Combine with molecular docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins.
- Validate mechanisms via knockout/knockdown models or transcriptomic profiling to isolate pathway-specific effects .
Q. How do thermodynamic properties influence its stability in formulation studies?
Methodological Answer:
- Measure thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Model solubility parameters using Hansen solubility spheres and COSMO-RS simulations for solvent selection.
- Cross-reference with phase diagrams to predict polymorphic transitions under stress conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
